Product packaging for 3-(Nitromethyl)cyclohexanone(Cat. No.:CAS No. 50870-56-9)

3-(Nitromethyl)cyclohexanone

Cat. No.: B1656135
CAS No.: 50870-56-9
M. Wt: 157.17 g/mol
InChI Key: KZRJSGQVSDJUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Nitromethyl)cyclohexanone is a high-purity organic compound of significant interest in scientific research and development. This cyclic ketone functionalized with a nitromethyl group serves as a versatile building block or intermediate in multi-step organic synthesis . The nitro group is a key precursor for further chemical transformations, allowing researchers to access more complex molecular structures. Researchers value this compound for its potential in exploring new synthetic pathways, particularly in developing novel compounds with biological activity . Its mechanism of action is dependent on the specific research context, often involving its reactivity as a ketone or the reduction and functionalization of its nitro group. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Note on Specifications: Specific data for this compound, including CAS Number, exact Molecular Weight, Boiling/Melting Point, and storage conditions, were not available in the search and must be verified and added from authoritative chemical databases prior to publication. The molecular weight can be calculated using atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B1656135 3-(Nitromethyl)cyclohexanone CAS No. 50870-56-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50870-56-9

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-(nitromethyl)cyclohexan-1-one

InChI

InChI=1S/C7H11NO3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2

InChI Key

KZRJSGQVSDJUFG-UHFFFAOYSA-N

SMILES

C1CC(CC(=O)C1)C[N+](=O)[O-]

Canonical SMILES

C1CC(CC(=O)C1)C[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Nitromethyl Cyclohexanone and Its Analogs

Direct Synthetic Routes via Carbon-Carbon Bond Formation

The most direct approaches to synthesizing 3-(nitromethyl)cyclohexanone involve the formation of a new carbon-carbon bond between a cyclohexanone-derived species and a nitromethane (B149229) equivalent.

Base-Catalyzed Henry (Nitroaldol) Reaction with Cyclohexanone (B45756)

The Henry, or nitroaldol, reaction is a classical and versatile method for C-C bond formation. redalyc.org It involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. In the context of this compound, the reaction between cyclohexanone and nitromethane in the presence of a base initially forms 1-(nitromethyl)cyclohexan-1-ol. This intermediate can then undergo further reactions to yield the target compound.

The reaction is typically catalyzed by a variety of bases, both organic and inorganic. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported. In one procedure, cyclohexanone is reacted with an excess of nitromethane using DBU as a catalyst, which can lead to a domino nitroaldol/elimination/1,4-addition sequence. scielo.br Another example describes leaving cyclohexanone with nitromethane and 5-diazabicyclo-[4.3.0]non-5-ene (DBN) in isopropanol (B130326) at room temperature for two days, resulting in a high yield of this compound. prepchem.com

Inorganic bases like potassium carbonate (K2CO3) have also been employed. scielo.brscielo.br The reaction of cyclohexanone with nitromethane in the presence of K2CO3 can produce the intermediate β-nitroalcohol, 1-(nitromethyl)cyclohexan-1-ol. scielo.brscielo.br The conditions for these reactions are generally mild, often proceeding at room temperature. redalyc.orgscielo.br

CatalystReactantsSolventConditionsProductYield
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Cyclohexanone, NitromethaneNot specifiedNot specified1,3-dinitroalkane derivative45%
5-Diazabicyclo[4.3.0]non-5-ene (DBN)Cyclohexanone, NitromethaneIsopropanolRoom Temperature, 2 daysThis compound100%
Potassium Carbonate (K2CO3)Cyclohexanone, NitromethaneNot specifiedRoom Temperature, 18 hours1-(Nitromethyl)cyclohexan-1-ol60%
Sodium EthoxideCyclohexanone, NitromethaneEthanol45 ± 3°C, 3 hoursSodium salt of 1-(nitromethyl)cyclohexanolNot specified

Michael Addition of Nitroalkanes to α,β-Unsaturated Cyclohexenones

The Michael addition represents another powerful strategy for the synthesis of this compound. This reaction involves the conjugate addition of a nucleophile, in this case, a nitroalkane anion, to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, the starting material is 2-cyclohexenone.

The reaction is typically carried out in the presence of a base, which deprotonates the nitroalkane to form the nucleophilic nitronate anion. This anion then attacks the β-carbon of the cyclohexenone, leading to the formation of the desired product. Various catalytic systems have been developed to promote this transformation efficiently. For instance, long-chain dicationic ammonium (B1175870) salts have been shown to be effective phase-transfer catalysts for the Michael addition of active methylene (B1212753) compounds to 2-cyclohexenone under solvent-free conditions with ultrasonic irradiation. tubitak.gov.tr

The reaction can also be promoted by organocatalysts. For example, the Michael addition of aldehydes to nitroalkenes can be catalyzed by diphenylprolinol silyl (B83357) ether. ethz.ch While this example involves an aldehyde as the Michael donor, the principle of activating the acceptor (the α,β-unsaturated system) is relevant.

Catalytic Asymmetric Michael Addition for Enantioselective Synthesis of this compound

Achieving enantioselectivity in the synthesis of this compound is a significant challenge that can be addressed through catalytic asymmetric Michael addition. This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

Chiral bifunctional organocatalysts, such as those derived from primary amines and thiourea (B124793), have proven effective in catalyzing the enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones. koreascience.kr For instance, the reaction of α-nitroacetate with α,β-unsaturated enones, catalyzed by a chiral primary amine catalyst, can produce chiral δ-keto-α-nitroacetates with good to high enantioselectivity. These adducts can then be converted to the corresponding chiral γ-nitro ketones, including (3R)-3-(Nitromethyl)cyclohexanone. koreascience.kr

Another successful approach involves the use of pyrrolidine-based bifunctional benzoylthiourea (B1224501) catalysts in water. nih.gov These catalysts have been shown to effectively promote the asymmetric Michael addition of cyclohexanone to various nitroolefins, affording the products in good yields and with excellent diastereoselectivities and enantioselectivities. nih.gov The development of such catalytic systems is crucial for accessing optically active this compound and its derivatives, which are valuable building blocks in the synthesis of complex chiral molecules.

Synthesis of Structurally Related this compound Derivatives

The synthetic methodologies applied to this compound can be extended to produce a variety of structurally related derivatives with different substitution patterns on the cyclohexanone ring.

Synthesis of 4,4-Diphenyl-2-formyl-3-(nitromethyl)cyclohexanone

The synthesis of more complex derivatives such as 4,4-diphenyl-2-formyl-3-(nitromethyl)cyclohexanone involves multi-step sequences that often build upon the core reactions discussed previously. While a direct synthesis for this specific compound is not detailed in the provided context, its structure suggests a synthetic strategy that could involve a tandem Michael-Henry reaction. An organocatalytic asymmetric tandem Michael-Henry reaction has been developed, which allows for the synthesis of highly functionalized cyclohexanes with multiple stereocenters. acs.org This type of reaction, catalyzed by compounds like 9-amino-9-deoxyepiquinine, can create complex cyclic structures with excellent stereocontrol. acs.org

General Strategies for α-Nitroketone Synthesis Relevant to this compound Precursors

The synthesis of α-nitroketones is a crucial area of organic chemistry, as these compounds are valuable intermediates for creating more complex molecules, including various biologically active derivatives. researchgate.netchemistryviews.org Their utility stems from the presence of two adjacent functional groups: a carbonyl group and a strong electron-withdrawing nitro group. chemistryviews.org This arrangement allows them to act as effective nucleophiles in reactions like Michael additions and Mannich reactions. chemistryviews.org

A primary and classical method for preparing α-nitroketones is the oxidation of the corresponding β-nitro alcohols. wikipedia.org These nitro alcohol precursors are typically synthesized through the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgscielo.br

Several oxidizing agents can be employed for the conversion of β-nitro alcohols to α-nitroketones. Chromate-based reagents have been historically significant. A modified procedure using potassium dichromate in a sulfuric acid solution has been shown to be effective for preparing a series of alkyl and aryl α-nitro ketones with short reaction times, which facilitates the isolation of pure products. nih.govresearchgate.net This method represents an improvement over older techniques that required much longer reaction periods. nih.gov Other chromium-based oxidants include chromium(VI) oxide supported on wet alumina, which can be used in a one-pot procedure following a solvent-free Henry reaction. researchgate.netnih.gov Alternative oxidation methods that have been reported for alcohols and are applicable in this context include the use of Pyridinium chlorochromate (PCC) and the Swern oxidation. nih.govresearchgate.net

The general procedure for chromate (B82759) oxidation involves the gradual addition of the nitro alcohol to the potassium dichromate solution, followed by the dropwise addition of sulfuric acid. nih.gov The product is then extracted, washed, and purified. nih.govresearchgate.net

Table 1: Examples of α-Nitroketone Synthesis via Oxidation of Nitro Alcohols

Nitro Alcohol Precursor Oxidizing Agent/Conditions α-Nitroketone Product Reference
1-Nitro-2-propanol Potassium dichromate, Sulfuric acid 1-Nitro-2-propanone nih.gov
1-Nitro-2-butanol Potassium dichromate, Sulfuric acid 1-Nitro-2-butanone nih.gov
3-Nitro-2-pentanol Potassium dichromate, Sulfuric acid 3-Nitro-2-pentanone nih.gov
1-(Nitromethyl)cyclohexanol Sodium dichromate, Sulfuric acid Not specified, general method nih.gov

Three-component reactions represent an efficient strategy for constructing complex molecules in a single step, and they have been applied to the synthesis of heterocyclic systems using α-nitroketones as building blocks. researchgate.netrsc.org These reactions leverage the reactivity of the α-nitroketone, often in the presence of a base, to engage with two other components, such as an aldehyde and another nucleophile or a dipolarophile. researchgate.netmdpi.com

For instance, α-nitroketones can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. mdpi.com In this process, the α-nitroketone is converted into a nitrile oxide intermediate, which then undergoes cycloaddition. Chloramine-T has been identified as an effective and practical base to facilitate this transformation. mdpi.com Another example involves the reaction of cyclic α-nitroketones with aromatic 1,2-dialdehydes in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leading to highly functionalized and diastereomerically enriched 2-nitroindane-1,2-diols. researchgate.net

Table 2: Examples of Three-Component Reactions Involving α-Nitroketones

α-Nitroketone Other Reactants Catalyst/Base Product Type Reference
2-Nitroacetophenone Allylbenzene Chloramine-T 3-Benzoyl-5-phenylmethyl-2-isoxazoline mdpi.com
2-Nitroacetophenone 1-Hexyne Chloramine-T 3-Benzoyl-5-butylisoxazole mdpi.com
2-Nitrocycloheptanone Phthalaldehyde DBU 2-Nitroindane-1,2-diol derivative researchgate.net

The synthesis of α-nitroketones can also be achieved through the hydrolysis of intermediates derived from nitroalkenes. Nitroalkenes are versatile Michael acceptors, readily reacting with various nucleophiles to form adducts that can be further transformed.

One such method involves the alkaline hydrolysis of 2-morpholino-1-nitroalkenes, which provides a safe route to the salts of α-nitroketones. researchgate.net This strategy utilizes the reaction of a nitroalkene with morpholine (B109124) to form an enamine-like adduct, which is subsequently hydrolyzed to yield the desired α-nitroketone salt. researchgate.net

Another approach involves the reaction of enamines with nitroalkenes. ub.edu The addition of an aldehyde enamine to a nitroalkene can form a cyclobutane (B1203170) intermediate. ub.edu Under specific conditions, including the presence of water, this four-membered ring can undergo opening and subsequent hydrolysis to yield a 4-nitrobutanal, which is a Michael-like adduct. ub.edu While this example leads to a nitro-aldehyde, the principle of hydrolyzing a nitroalkene adduct is a relevant general strategy.

Table 3: Synthesis of α-Nitroketones via Hydrolysis of Nitroalkene Adducts

Nitroalkene Derivative Reaction Partner/Conditions Intermediate Final Product Reference
2-Morpholino-1-nitroalkenes Alkaline Hydrolysis Not specified α-Nitroketone salts researchgate.net

Mechanistic and Stereochemical Aspects in 3 Nitromethyl Cyclohexanone Chemistry

Control of Stereochemistry

The synthesis of 3-(nitromethyl)cyclohexanone and related compounds often creates one or more new stereocenters. Controlling the absolute and relative configuration of these stereocenters is a central challenge in synthetic chemistry.

When a reaction can form two or more diastereomers, diastereoselectivity refers to the preference for the formation of one over the others. In the context of the Henry reaction between a substituted cyclohexanone (B45756) and a nitroalkane, two new stereocenters can be formed, leading to the possibility of syn and anti diastereomers.

Table 1: Examples of Diastereoselective Reactions in Cyclohexanone Synthesis
Reaction TypeCatalyst/ReagentSubstratesDiastereomeric Ratio (dr)Reference
Michael-Aldol DominoDBUTrisubstituted Michael Acceptor + β-keto ester>20:1 nih.gov
Henry ReactionChiral Quaternary SaltS-aldehyde + Nitromethane (B149229)17:1 psu.edu
Henry ReactionPotassium FluorideS-aldehyde + Nitromethane4:1 psu.edu
Michael/Henry TandemDiphenylprolinol Silyl (B83357) EtherNitroalkene + Pentane-1,5-dialGood to Excellent mdpi.com

Enantioselectivity is the preferential formation of one enantiomer over its mirror image. Achieving high enantioselectivity is critical, particularly in pharmaceutical synthesis, as different enantiomers can have vastly different biological activities. rsc.org Chiral induction in the synthesis of molecules like this compound is typically achieved using chiral catalysts or auxiliaries.

Chiral Catalysis: As mentioned, chiral metal complexes and organocatalysts are the cornerstones of modern asymmetric synthesis. wikipedia.orgrsc.org In the Michael addition of nitromethane to cyclohexenone, for instance, a chiral thiourea (B124793) catalyst derived from cinchonidine (B190817) can effectively control the enantiofacial attack of the nitronate on the cyclohexenone ring. The stereochemistry of the catalyst directly dictates the absolute configuration of the product. rsc.org Similarly, chiral N-heterocyclic carbene (NHC) catalysts can be used to generate chiral enol intermediates that react enantioselectively. organic-chemistry.org

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral molecule (an auxiliary) to one of the reactants. The auxiliary's chirality directs the reaction to proceed stereoselectively. After the reaction, the auxiliary is cleaved to yield the enantioenriched product. This method can be highly effective but is less atom-economical than catalytic approaches.

The development of these stereoselective methods allows for the synthesis of specific stereoisomers of this compound and its derivatives, which are valuable building blocks for more complex chiral molecules. psu.eduresearchgate.net

Table 2: Examples of Catalysts for Enantioselective Synthesis
ReactionCatalyst TypeSpecific Catalyst/LigandEnantiomeric Excess (ee)Reference
Henry ReactionChiral Metal ComplexCopper(I) with Bis(sulfonamide)-Diamine LigandHigh organic-chemistry.org
Henry ReactionChiral Metal ComplexLanthanum-Lithium-(R)-(1)-Binol (LLB)92% psu.edu
Michael AdditionOrganocatalystCinchonidine-ThioureaGood to Excellent rsc.org
Intramolecular MichaelOrganocatalystChiral ThioureaGood to Excellent rsc.org
Henry ReactionOrganocatalystAxially Chiral GuanidineHigh mdpi.com

Analytical Methodologies for the Characterization and Analysis of 3 Nitromethyl Cyclohexanone

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of 3-(Nitromethyl)cyclohexanone by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals for the protons on the cyclohexane (B81311) ring are expected to appear in the range of 1.5 to 3.0 ppm. The protons alpha to the carbonyl group (at the C2 and C6 positions) would be deshielded and thus appear further downfield. The proton at the C3 position, being attached to the carbon bearing the nitromethyl group, will also experience a downfield shift. The two protons of the nitromethyl (-CH₂NO₂) group are significantly deshielded by the electron-withdrawing nitro group and are expected to resonate at approximately 4.4-4.6 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Cyclohexane ring protons1.5 - 3.0Multiplets
-CH₂NO₂4.4 - 4.6Doublet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the range of 205-220 ppm. The carbon of the nitromethyl group (-CH₂NO₂) is also deshielded and is expected to appear around 75-85 ppm. The carbons of the cyclohexane ring will resonate at various positions in the aliphatic region of the spectrum. Due to the presence of the carbonyl group, four distinct signals are expected for the six carbons of the cyclohexanone (B45756) ring. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O205 - 220
-CH₂NO₂75 - 85
Cyclohexane ring carbons20 - 50

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by the presence of a strong absorption band for the carbonyl group (C=O) of the cyclohexanone ring, typically appearing around 1715 cm⁻¹. orgchemboulder.com Additionally, the presence of the nitro group (-NO₂) will give rise to two strong and distinct absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aliphatic nitro compounds, the asymmetric stretch is typically observed in the range of 1550-1530 cm⁻¹, while the symmetric stretch appears around 1380-1360 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration ModeCharacteristic Absorption (cm⁻¹)Intensity
C=OStretch~1715Strong
-NO₂Asymmetric Stretch1550 - 1530Strong
-NO₂Symmetric Stretch1380 - 1360Strong
C-H (alkane)Stretch2960 - 2850Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₇H₁₁NO₃), the molecular weight is 157.16 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 157.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
157[C₇H₁₁NO₃]⁺ (Molecular Ion)
111[M - NO₂]⁺
97[M - CH₂NO₂]⁺

Chromatographic Analysis for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture, thereby allowing for the assessment of purity and the isolation of the desired product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of the reactants and the appearance of the product over time. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is commonly used. The mobile phase, or eluent, is typically a mixture of a non-polar and a more polar solvent. A suitable starting solvent system for the TLC analysis of this compound could be a mixture of hexane (B92381) and ethyl acetate (B1210297), for example, in a 1:1 ratio. The ratio can be adjusted to achieve an optimal retention factor (Rf) for the product, ideally between 0.2 and 0.4. silicycle.com For very polar compounds, a system such as 5-10% methanol (B129727) in dichloromethane (B109758) may be more effective. silicycle.com

Flash Column Chromatography for Purification

Flash column chromatography is a preparative technique used to purify larger quantities of a compound from a mixture. hawachhplccolumn.com The principles are similar to TLC, but it is performed on a larger scale using a glass column packed with a stationary phase, typically silica gel. The choice of eluent for flash chromatography is often guided by prior TLC analysis. A solvent system that provides good separation and an appropriate Rf value on the TLC plate is a good starting point for the flash column. For this compound, a gradient elution, starting with a less polar solvent mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexane), can be effective for separating the desired product from less polar impurities and starting materials.

Gas Chromatography (GC) for Enantiomeric Excess

Gas chromatography (GC) utilizing a chiral stationary phase (CSP) is a powerful method for the enantioselective separation of volatile compounds like this compound. The separation is based on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times.

Detailed research findings have demonstrated a successful method for the enantiomeric separation of this compound. nih.gov This method employs a Chirasildex G-TA chiral stationary phase. The enantiomers are resolved using a specific temperature program, which is crucial for achieving baseline separation.

The experimental conditions and results from this analysis are summarized in the table below.

ParameterValue
Chiral Stationary PhaseChirasildex G-TA
Temperature Program70 °C to 120 °C at 10 °C/min
Retention Time (Minor Enantiomer)58.48 min
Retention Time (Major Enantiomer)59.90 min
Table 1. Gas Chromatography (GC) method for the enantiomeric separation of this compound. nih.gov

This established GC method provides a reliable and reproducible approach for determining the enantiomeric excess of this compound, which is essential for quality control in asymmetric synthesis.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Q & A

Q. What are the recommended methods for synthesizing 3-(Nitromethyl)cyclohexanone in laboratory settings?

Methodological Answer:

  • Nitroalkylation via Michael Addition: Introduce the nitromethyl group to cyclohexanone derivatives using nitroalkanes (e.g., nitromethane) under basic or acidic conditions. For example, analogous synthesis routes for nitro-substituted cyclohexanones involve β-nitroketone formation via conjugate addition .
  • Catalytic Functionalization: Utilize transition-metal catalysts (e.g., Pd-based systems) to facilitate selective nitromethylation. Insights from phenol hydrogenation to cyclohexanone derivatives suggest Pd@mpg-C₃N₄ as a potential catalyst for nitro-group introduction under mild conditions .
  • Characterization: Confirm structure via ¹H NMR (e.g., δ 2.2–2.4 ppm for cyclohexanone protons, δ 4.0–4.5 ppm for nitromethyl groups) and IR spectroscopy (C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1550 cm⁻¹) .

Q. How can ¹H NMR spectroscopy distinguish this compound from structural isomers?

Methodological Answer:

  • Chemical Shift Analysis: The nitromethyl group at the 3-position induces distinct splitting patterns. For example:
    • Cyclohexanone ring protons (δ 1.2–2.4 ppm) show coupling with the nitromethyl group.
    • Nitromethyl protons (δ 4.0–4.5 ppm) appear as a triplet due to coupling with adjacent ring protons .
  • 2D NMR Techniques: Use HSQC or COSY to correlate nitromethyl protons with adjacent carbons and resolve positional ambiguity .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Toxicity Mitigation: Classify as a flammable liquid (UN 1993) and follow GHS Category 3 guidelines. Use fume hoods to avoid inhalation and nitrile gloves for skin protection .
  • Waste Management: Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal to prevent explosive byproducts .

Advanced Research Questions

Q. How can catalytic systems like Pd@mpg-C₃N₄ be optimized for selective functionalization in nitro-substituted cyclohexanone derivatives?

Methodological Answer:

  • Catalyst Design: Enhance Pd dispersion on mesoporous carbon nitride (mpg-C₃N₄) to improve nitro-group selectivity. Adjust pore size (e.g., 10–20 nm) to accommodate bulky nitromethyl groups .
  • Reaction Conditions: Optimize hydrogen pressure (1–5 atm) and temperature (25–80°C) to balance conversion and selectivity. Monitor byproduct formation (e.g., over-reduction to amines) via GC-MS .

Q. What computational methods are effective for analyzing conformational stability in this compound?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) to model chair conformations of the cyclohexanone ring. The nitromethyl group at the 3-position favors equatorial orientation to minimize steric strain .
  • Thermodynamic Data: Reference NIST thermochemical datasets (e.g., ΔfH°gas) to predict stability under varying temperatures .

Q. How can kinetic modeling resolve contradictions in byproduct formation during nitro-group reactions?

Methodological Answer:

  • Mechanistic Studies: Apply a three-level factorial experimental design to quantify byproducts (e.g., nitroso intermediates). Use HPLC or GC-MS for real-time monitoring .
  • Solvent Cage Effects: Account for solvent interactions (e.g., aqueous vs. organic media) that stabilize radical intermediates, as shown in cyclohexane autoxidation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.